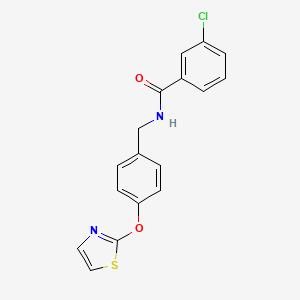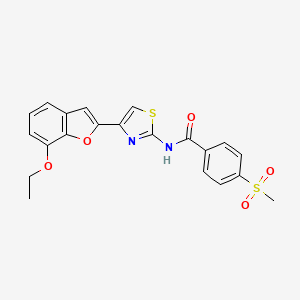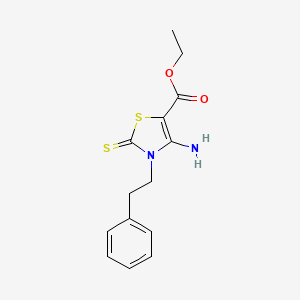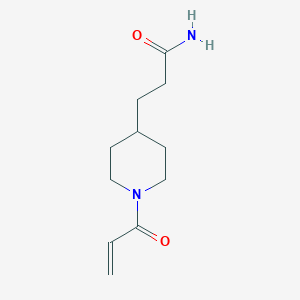![molecular formula C23H24N4O3S B2430178 N-(2-(2-(3,4-ジメトキシフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-3,4-ジメチルベンズアミド CAS No. 894048-41-0](/img/structure/B2430178.png)
N-(2-(2-(3,4-ジメトキシフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-3,4-ジメチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
香料グループ評価
この化合物は、脂肪族アミンおよびアミドの評価を含む香料グループ評価の一部である可能性があります。 これらの物質は、構造-活性相関、現在の用途からの摂取量、および懸念される毒性学的閾値に関する情報を統合した段階的なアプローチによって評価されます .
細菌RNAポリメラーゼ阻害剤
この化合物は、細菌RNAポリメラーゼ阻害剤の開発に使用される可能性があります。 関連するいくつかの化合物は、黄色ブドウ球菌や肺炎球菌などのグラム陽性菌に対して強力な抗菌活性を示しています .
NF-κB阻害剤
この化合物は、抗がん剤研究に役立つ可能性のあるNF-κB阻害剤として使用できます .
レチノイド核モジュレーター
この化合物は、代謝および免疫疾患の治療のための重要な薬剤であるレチノイド核モジュレーターとしても機能する可能性があります .
抗炎症性メディエーター
この化合物は、抗炎症性メディエーターの開発に使用でき、ミクログリアの活性化を含む神経炎症がこれらの疾患の病因に重要な役割を果たしているさまざまな脳障害に有益な影響を与える可能性があります .
抗がん剤
この化合物は、抗がん剤の開発に使用される可能性があります。 アミドベースの柔軟なファーマコフォアは、水素受容体/ドナー(HAD)の挙動による生物活性の強化に重要な役割を果たしていることがよく知られています .
抗菌剤
この化合物は、抗菌剤の開発に使用できます。 関連するいくつかの化合物は、抗菌活性など、さまざまな薬理学的活性を示しています .
酵素阻害剤
この化合物は、炭酸脱水酵素阻害剤、コリンエステラーゼ阻害剤、アルカリホスファターゼ阻害剤、抗リパーゼ活性、およびアロマターゼ阻害剤を含む酵素阻害剤の開発に使用される可能性があります .
作用機序
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. By inhibiting Top1, the compound can interfere with DNA replication, thus inhibiting cell division and growth .
Mode of Action
The compound interacts with its target, Top1, by binding to it and inhibiting its activity . This results in the prevention of DNA unwinding, which is a crucial step in DNA replication. As a result, the DNA replication process is halted, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound affects the DNA replication pathway. By inhibiting Top1, it prevents the unwinding of DNA, which is a necessary step for DNA replication. This leads to the accumulation of supercoiled DNA, causing stress on the DNA structure and triggering cell death pathways .
Pharmacokinetics
The compound’s molecular weight (45854) suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell division and growth, leading to cell death . This is due to the compound’s ability to inhibit Top1, which is crucial for DNA replication. By preventing DNA replication, the compound causes cell cycle arrest and triggers cell death pathways .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-5-6-17(11-15(14)2)22(28)24-10-9-18-13-31-23-25-21(26-27(18)23)16-7-8-19(29-3)20(12-16)30-4/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEREMZPBOAYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)



![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)



![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)

![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)
